2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide
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Overview
Description
2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and a chromenylmethylidene moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-oxo-4H-chromene-3-carbaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chromenylmethylidene moiety to its reduced form.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The chromenylmethylidene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetohydrazide: Similar in structure but with different substitution patterns on the phenoxy group.
2-(2,3-dichlorophenoxy)propionic acid: Contains a propionic acid moiety instead of the acetohydrazide group.
Uniqueness
The uniqueness of 2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide lies in its combination of the dichlorophenoxy and chromenylmethylidene groups, which confer distinct chemical and biological properties not found in similar compounds .
Properties
CAS No. |
477734-29-5 |
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Molecular Formula |
C18H12Cl2N2O4 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-13-5-3-7-15(17(13)20)26-10-16(23)22-21-8-11-9-25-14-6-2-1-4-12(14)18(11)24/h1-9H,10H2,(H,22,23)/b21-8+ |
InChI Key |
NBIXHDFZWOBXQI-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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